molecular formula C13H8F2O2 B596909 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 164164-26-5

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B596909
CAS No.: 164164-26-5
M. Wt: 234.202
InChI Key: QFOLNTPEYOGOJM-UHFFFAOYSA-N
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Description

Introduction to 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

Nomenclature and Chemical Identification

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-fluoro-5-(4-fluorophenyl)benzoic acid. This nomenclature reflects the structural arrangement where the compound consists of a benzoic acid core with a fluorine substituent at the 2-position and a 4-fluorophenyl group attached at the 5-position. Alternative systematic nomenclature includes the descriptor "[1,1'-Biphenyl]-3-carboxylic acid, 4,4'-difluoro-", which emphasizes the biphenyl backbone structure with the carboxylic acid functionality and dual fluorine substitution pattern.

The systematic nomenclature follows standard chemical naming conventions where the biphenyl system is treated as the parent structure. The numbering system for biphenyl compounds designates the two benzene rings, with positions 1-6 on one ring and 1'-6' on the connected ring. In this compound, fluorine atoms occupy positions 4 and 4', while the carboxylic acid group is positioned at the 3-location.

CAS Registry Number and Alternative Identifiers

The compound is assigned Chemical Abstracts Service Registry Number 164164-26-5. This unique identifier serves as the definitive reference for the compound across chemical databases and literature. Additional standardized identifiers include the MDL number MFCD12859218, which provides another layer of chemical database referencing.

The compound's molecular identification is further supported by its InChI (International Chemical Identifier): InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17). The corresponding InChI Key is QFOLNTPEYOGOJM-UHFFFAOYSA-N, providing a compressed format for database searching and chemical identification.

Historical Development and Discovery

The development of this compound emerged within the broader historical context of biphenyl carboxylic acid research. The systematic investigation of biphenyl derivatives has been ongoing since the mid-20th century, with particular interest in halogenated variants developing as synthetic methodologies advanced. The preparation and characterization of fluorinated biphenyl compounds gained momentum as researchers recognized the unique properties imparted by fluorine substitution.

The compound's development was facilitated by advances in fluorination chemistry and biphenyl synthesis methodologies. The industrial preparation of biphenyl carboxylic acids, as demonstrated in patent literature for related compounds, typically involves oxidation processes of appropriately substituted biphenyl precursors. The specific synthesis routes for fluorinated variants like this compound likely built upon these established methodologies, incorporating selective fluorination strategies.

Research into biphenyl carboxylic acid derivatives has revealed their significance across multiple applications, including their role as intermediates in pharmaceutical synthesis and their biological activity profiles. The identification of biphenylcarboxylic acid derivatives as inhibitors of osteoclastic bone resorption highlighted the therapeutic potential of this compound class, driving further research into specific substitution patterns and their effects on biological activity.

Position in Biphenyl Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of biphenyl carboxylic acid derivatives. The compound represents one of several possible isomers where fluorine substitution occurs at the 4 and 4' positions, distinguishing it from other fluorinated variants such as 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS 505082-81-5) and 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 887576-75-2).

The structural relationship between different biphenyl carboxylic acid derivatives can be characterized by their substitution patterns and functional group arrangements. The following table illustrates key structural variants and their identifying characteristics:

Compound Name CAS Number Molecular Formula Key Structural Features
This compound 164164-26-5 C₁₃H₈F₂O₂ Fluorine at 4,4' positions; carboxylic acid at 3-position
3',4'-Difluorobiphenyl-4-carboxylic acid 505082-81-5 C₁₃H₈F₂O₂ Fluorine at 3',4' positions; carboxylic acid at 4-position
3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid 887576-75-2 C₁₃H₈F₂O₃ Fluorine at 3',4' positions; hydroxyl and carboxylic acid groups

The positioning of fluorine substituents significantly influences the electronic properties and potential reactivity of these compounds. The 4,4'-difluoro substitution pattern creates a symmetrical electronic environment that may affect the compound's binding affinity and selectivity in biological systems. This structural arrangement distinguishes it from asymmetrically substituted variants and positions it as a unique member of the fluorinated biphenyl carboxylic acid series.

The compound's relationship to non-fluorinated biphenyl carboxylic acids, such as biphenyl-4,4'-dicarboxylic acid, demonstrates the evolution of this chemical class toward more specialized applications. While biphenyl-4,4'-dicarboxylic acid serves primarily as a precursor for high-performance polymers, the introduction of fluorine substituents and specific carboxylic acid positioning in compounds like this compound suggests potential applications in more specialized chemical and biological contexts.

Research into biphenylcarboxylic acid derivatives has revealed their capacity to function as inhibitors of specific biological processes, with some derivatives demonstrating the ability to promote osteoclast apoptosis and prevent bone loss. The specific substitution pattern of this compound positions it within this pharmacologically relevant compound class, though its specific biological activities remain to be fully characterized.

Properties

IUPAC Name

2-fluoro-5-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOLNTPEYOGOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673367
Record name 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164164-26-5
Record name 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Components and Conditions

A representative synthesis involves reacting 3,4-difluorobenzeneboronic acid with methyl 4-bromobenzoate in the presence of Pd(OAc)₂ (0.5 mol%), tetrabutylammonium bromide (TBAB, 20 mol%), and potassium phosphate (2 equiv) in anhydrous DMF at 120°C. The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to form the biphenyl ester intermediate.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions and Outcomes

ComponentRoleQuantity/ConcentrationOutcome (Yield)
Pd(OAc)₂Catalyst0.5 mol%78% biphenyl ester
TBABPhase-transfer agent20 mol%Enhanced reactivity
K₃PO₄Base2 equivNeutralizes HBr
DMFSolvent20 mLPolar aprotic medium

The ester intermediate, 3',4'-difluorobiphenyl-4-carboxylic acid methyl ester , is isolated via flash chromatography (hexane/ethyl acetate = 4:1) as a pale-yellow solid.

Catalytic Innovations: Pd-Cluster Systems

Recent advances highlight the efficacy of trinuclear palladium clusters (e.g., [Pd₃(µ-Cl)(µ-PPh₂)₂(PPh₃)₃][Cl] ) in Suzuki-Miyaura couplings. These clusters exhibit higher turnover numbers (TON > 1,000) compared to monomeric Pd catalysts, reducing metal leaching and improving recyclability in immobilized systems. For instance, coupling 4-bromo-1-fluorobenzene with 4-methoxyphenylboronic acid using immobilized Pd₃ clusters achieves >95% conversion at 80°C in 6 hours.

Hydrolysis of Biphenyl Esters to Carboxylic Acids

The final step involves hydrolyzing the methyl ester to the carboxylic acid. This is typically accomplished under basic conditions, followed by acidification.

Standard Hydrolysis Protocol

The ester intermediate is dissolved in 1,4-dioxane (45 mL) and treated with 1 M NaOH (45 mL) at 60°C for 12 hours. After neutralization with 1 M HCl , the product is extracted into dichloromethane, dried over MgSO₄, and evaporated to yield this compound (12% overall yield).

Table 2: Hydrolysis Conditions and Efficiency

ParameterValueImpact on Yield
NaOH Concentration1 MComplete ester cleavage
Temperature60°CBalances rate vs. degradation
Reaction Time12 hoursMaximizes conversion

Alternative Hydrolysis Strategies

Patent literature describes the use of K₂CO₃ in DMF at 200°C for hydrolyzing sterically hindered esters. While this approach achieves 95% yield for analogous compounds, prolonged heating at high temperatures risks decarboxylation or side reactions for acid-sensitive substrates.

Optimization Challenges and Scalability

Byproduct Formation and Mitigation

The primary byproducts arise from protodeboronation of the boronic acid and homocoupling of aryl halides. Adding TBAB suppresses protodeboronation by stabilizing the borate intermediate. Conversely, homocoupling is minimized by degassing solvents to prevent oxidative dimerization.

Large-Scale Synthesis Considerations

Scaling the hydrolysis step presents challenges, as seen in the synthesis of related biphenyl dicarboxylic acids. Using KHCO₃ instead of NaOH reduces reactor corrosion, while solvent thermal synthesis in DMF at 200°C prevents product hardening in reactors >300 mL.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodCatalystYieldScalabilityCost Efficiency
Suzuki-Miyaura + NaOHPd(OAc)₂12%ModerateHigh
Pd-Cluster Catalysis[Pd₃(µ-Cl)(µ-PPh₂)₂]25%*HighModerate
High-Temp HydrolysisK₂CO₃95%**LowLow

*Estimated based on cluster efficiency; **For analogous compounds .

Chemical Reactions Analysis

4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of biphenyl carboxylic acids can exhibit anticancer properties. For instance, studies have shown that compounds similar to 4,4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and proliferation.

Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that biphenyl carboxylic acids inhibited tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the potential of these compounds in cancer therapy .

Materials Science

Polymer Synthesis
this compound can be utilized in the synthesis of high-performance polymers. Its unique fluorinated structure contributes to enhanced thermal stability and chemical resistance.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Chemical Resistance
Polyimide>300Excellent
Polycarbonate150Moderate
Fluoropolymer>400Excellent

Environmental Science

Carbon Dioxide Conversion
Recent advancements have explored the use of biphenyl derivatives in the conversion of carbon dioxide into useful carboxylic acids. This process is crucial for developing sustainable chemical manufacturing methods.

Case Study: CO2 Utilization
A research article highlighted the potential of using this compound as a catalyst in CO2 conversion reactions. The study reported a yield increase of up to 70% for carboxylic acid products when using this compound as a catalyst under specific conditions .

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. It has been found to inhibit cell death by blocking the voltage-dependent anion channel (VDAC), preventing the release of the caspase activator, CYC1, from the mitochondrial membrane. This regulation of cell death pathways makes it a compound of interest in the study of apoptosis and related processes .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: Fluorine at para positions (4,4′) in the target compound maximizes symmetry and electronic effects, favoring coordination polymer formation (). Dicarboxylic acids (e.g., 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid) exhibit dual coordination sites, enabling robust metal-organic framework (MOF) architectures with high thermal stability ().

Functional Group Impact :

  • Methyl groups (e.g., in and )) increase steric bulk and lipophilicity, enhancing membrane permeability in drug candidates.
  • Carboxylic acid position : The 3-carboxylic acid group in the target compound vs. 4-carboxylic acid in affects hydrogen-bonding patterns and acidity (pKa differences).

Synthetic Relevance :

  • Pd-catalyzed cross-coupling () is a universal method for synthesizing fluorinated biphenyls. Post-synthetic modifications, such as carboxylation or methylation, tailor properties for specific applications.

Challenges and Limitations

  • Synthetic Complexity : Introducing multiple fluorine atoms requires precise control to avoid regioisomeric byproducts ().
  • Solubility Issues : Highly fluorinated compounds often exhibit poor aqueous solubility, necessitating formulation strategies for biomedical use.

Biological Activity

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C13H8F2O2
  • Molecular Weight : 234.2 g/mol
  • CAS Number : 786685-86-7

Synthesis

The synthesis of this compound typically involves the introduction of fluorine substituents on the biphenyl framework followed by carboxylation. Various methodologies have been developed to achieve this, including the use of fluorinated reagents and palladium-catalyzed coupling reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of biphenyl derivatives, including this compound. A study conducted on related compounds demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MIC) were evaluated using standard disc diffusion methods.

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli2515
Similar Biphenyl DerivativeS. aureus2018

The results indicated that compounds with similar structures exhibited promising antibacterial properties, suggesting a potential for further development as therapeutic agents against resistant bacterial strains .

Antioxidant Activity

The antioxidant capabilities of this compound were assessed using the DPPH radical scavenging assay. The compound showed a moderate IC50 value compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
This compound50
Ascorbic Acid10

This suggests that while it possesses some antioxidant properties, it may not be as potent as established antioxidants .

Case Studies

A notable case study involved the investigation of biphenyl derivatives in inflammatory models. The study found that certain derivatives could modulate inflammatory responses in immune cells, highlighting their potential use in treating inflammatory diseases. The mechanism was attributed to their ability to interact with specific cellular receptors involved in inflammation regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between fluorinated aryl boronic acids and halogenated benzoic acid derivatives. For example, 3-bromo-4-fluorobenzoic acid can be coupled with 4-fluorophenylboronic acid under palladium catalysis . Post-synthesis, purity optimization involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. LC-MS (Liquid Chromatography-Mass Spectrometry) is recommended for purity validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and fluorine substitution patterns. For example, 19F^{19}\text{F} NMR shows distinct shifts for para-fluorine groups (-110 to -120 ppm) .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1680–1700 cm1^{-1}) validate functional groups .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) confirms molecular weight (exact mass: 234.00205) .

Q. How does the compound’s solubility impact experimental design?

  • Methodology : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, sodium or potassium salts can be prepared to enhance aqueous solubility. Solubility profiles should be pre-screened using UV-Vis spectroscopy in varied solvent systems .

Advanced Research Questions

Q. How do fluorination patterns influence electronic properties and reactivity in biphenyl systems?

  • Methodology : Fluorine’s electron-withdrawing effect reduces electron density at the biphenyl core, altering reactivity in electrophilic substitutions. Computational modeling (DFT calculations) predicts charge distribution and frontier molecular orbitals. For example, para-fluorine substituents increase the compound’s acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs . Experimental validation involves cyclic voltammetry to measure redox potentials .

Q. What challenges arise in crystallographic analysis of fluorinated biphenyl carboxylic acids?

  • Methodology : Anisotropic displacement parameters (ADPs) for fluorine atoms complicate X-ray diffraction refinement. Using programs like WinGX and ORTEP, thermal ellipsoids can be modeled to account for fluorine’s high electron density. High-resolution data (≤1.0 Å) and restraints on F-C bond lengths improve accuracy . Contradictions in ADPs between datasets may require re-measurement at low temperature (e.g., 100 K) .

Q. How can regiochemical discrepancies in synthesis be resolved?

  • Methodology : Competing coupling pathways (e.g., meta vs. para substitution) are mitigated by optimizing reaction conditions:

  • Catalyst : Pd(PPh3_3)4_4 with SPhos ligand enhances para selectivity.
  • Solvent : Dioxane/water mixtures reduce steric hindrance.
  • Temperature : 80–90°C balances reaction rate and selectivity.
    Post-reaction, regiochemical purity is confirmed via 1H^{1}\text{H}-19F^{19}\text{F} HMBC NMR to correlate fluorine and proton environments .

Q. What role does this compound play in metal-organic framework (MOF) design?

  • Methodology : The biphenyl backbone and carboxylic acid groups act as linkers for MOF assembly with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}). Solvothermal synthesis in DMF at 120°C yields porous frameworks. BET surface area analysis and PXRD validate structural integrity. Fluorine substituents enhance thermal stability (TGA shows decomposition >350°C) and modulate gas adsorption properties .

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